L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester
Description
Properties
Molecular Formula |
C24H26NO6- |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/p-1/t20-/m0/s1 |
InChI Key |
RCQRXYWDDVULAP-FQEVSTJZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester typically involves the protection of the amino group of L-glutamic acid using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with 9H-fluoren-9-ylmethanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) is commonly used at room temperature.
Major Products
Hydrolysis: L-glutamic acid and 9H-fluoren-9-ylmethanol.
Deprotection: L-glutamic acid with a free amino group.
Scientific Research Applications
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.
Biological Studies: Used in the synthesis of peptide-based drugs and in the study of protein-protein interactions.
Medicinal Chemistry: Employed in the development of novel therapeutics and drug delivery systems.
Industrial Applications: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester primarily involves its role as a protecting group. The Boc group protects the amino group of L-glutamic acid during peptide synthesis, preventing side reactions. The ester bond with 9H-fluoren-9-ylmethanol provides stability and can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester
- CAS No.: 123417-18-5
- Molecular Formula: C₁₅H₂₁NO₄
- Molecular Weight : 295.33 g/mol (approximate)
- Synonyms: BOC-GLU(OFM)-OH, N-α-tert-butyloxycarbonyl-L-glutamic acid γ-fluorenylmethyl ester
Structural Features :
- The compound incorporates two orthogonal protecting groups:
Structural and Functional Variations
The following table summarizes key derivatives of L-glutamic acid with distinct protecting groups:
Key Comparative Analysis
Protection Strategies and Reactivity :
BOC vs. Fmoc :
- The target compound uses BOC for N-terminal protection, which is stable under basic conditions but cleaved by acids. In contrast, Fmoc (fluorenylmethoxycarbonyl) derivatives (e.g., CAS 157108-58-2) are base-labile, enabling milder deprotection .
- Fmoc-based compounds (e.g., CAS 71989-18-9) are preferred in modern SPPS due to compatibility with acid-sensitive residues .
- Ester Group Variations: tert-Butyl Esters (e.g., CAS 71989-18-9): Highly stable under acidic and basic conditions, requiring strong acids (e.g., TFA) for cleavage . Benzyl Esters (e.g., CAS 157108-58-2): Cleaved via hydrogenolysis (H₂/Pd), limiting use in hydrogenation-sensitive contexts . Pentafluorophenyl (PFP) Esters (e.g., CAS 86061-04-3): Act as activated esters, accelerating coupling reactions in peptide synthesis .
Solubility and Handling :
- Hydrophobic Groups : tert-Butyl (e.g., CAS 71989-18-9) and benzyl esters (e.g., CAS 157108-58-2) reduce solubility in aqueous media, necessitating organic solvents like DMF or dichloromethane .
- Hydrophilic Modifications : The PEG-like ester in CAS 105292-77-1 enhances solubility, facilitating reactions in mixed solvent systems .
Biological Activity
L-Glutamic acid, a non-essential amino acid, plays a crucial role in various biological processes, including neurotransmission and metabolism. The compound in focus, L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester, exhibits unique properties that enhance its biological activity. This article delves into its biological activity, structural characteristics, and potential applications, supported by relevant data tables and research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.47 g/mol
Neurotransmission and Receptor Interaction
L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. Its derivatives have been studied for their potential to modulate glutamate receptors, particularly NMDA and AMPA receptors. The esterification of L-glutamic acid enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier (BBB) and interact with these receptors.
Research Findings :
- In Vitro Studies : In vitro assays demonstrated that derivatives of L-glutamic acid can enhance synaptic transmission by modulating receptor activity. For instance, certain esters showed increased potency in activating NMDA receptors compared to their parent compounds .
- Neuroprotective Effects : Some studies suggest that modified glutamic acids may exhibit neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of L-glutamic acid esters indicates favorable absorption and distribution characteristics:
| Property | Value |
|---|---|
| Lipophilicity (cLogP) | Increased with esterification |
| Stability in GI Tract | High stability observed |
| Plasma Half-life | Variable; dependent on ester chain length |
Case Studies :
- A recent study highlighted the metabolic stability of specific prodrugs derived from L-glutamic acid in gastrointestinal (GI) tissues. These prodrugs demonstrated >50% stability after one hour in mouse plasma, indicating their potential for therapeutic applications .
Applications in Medicine
The unique properties of L-glutamic acid esters open avenues for various medical applications:
- Antineoplastic Agents : Certain derivatives are being explored as prodrugs for delivering active compounds to tumor sites effectively. For instance, a derivative showed preferential distribution to tumors while minimizing systemic exposure .
- Neuroprotective Drugs : Given their ability to modulate glutamate receptor activity, these compounds may be developed as treatments for conditions characterized by glutamate dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
